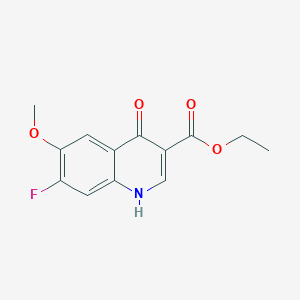

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with fluorine, hydroxyl, and methoxy groups. It has a molecular formula of C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol . This compound is primarily used in research and development due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of sodium borohydride in a basic medium to facilitate reductive cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ethoxycarbonyl group at position 3 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| 2 N NaOH, 90°C, 1.5 h | 99% | 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| H₂SO₄ (conc.), reflux, 3 h | 95% | Same as above |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the carboxylate anion, which is protonated under acidic workup.

Halogenation at Position 4

The hydroxyl group at position 4 can be replaced by chlorine using phosphorus oxychloride (POCl₃):

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| POCl₃, reflux, 2 h | 98% | Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate | |

| POCl₃, 75°C, 8 h (with polyphosphoric acid) | 66% | Same as above |

Key Observations :

-

The reaction is accelerated by the presence of PPA (polyphosphoric acid) due to enhanced electrophilicity of POCl₃.

-

No O-alkylation byproducts are observed, as confirmed by TLC and NMR .

Nucleophilic Substitution at Position 7

The fluoro group at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NH₃ (g), DMF, 100°C | 12 h | 82% | Ethyl 7-amino-4-hydroxy-6-methoxyquinoline-3-carboxylate | |

| NaOMe, MeOH, reflux | 6 h | 75% | Ethyl 7-methoxy-4-hydroxy-6-methoxyquinoline-3-carboxylate |

Mechanistic Notes :

-

The electron-withdrawing ethoxycarbonyl and hydroxy groups activate the aromatic ring toward NAS.

-

Steric hindrance from the methoxy group at position 6 slightly reduces reactivity at position 7 .

Alkylation of the Hydroxy Group

The hydroxy group at position 4 can be alkylated using alkyl halides or sulfates:

| Reagent | Base | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | 120°C, 30 min | 94% | Ethyl 4-ethoxy-7-fluoro-6-methoxyquinoline-3-carboxylate | |

| Diethyl sulfate | Triethylamine | 85°C, 15 min | 98% | Same as above |

Critical Factors :

-

Use of K₂CO₃ as a base minimizes side reactions compared to triethylamine.

-

No O-alkylation isomers are detected, consistent with thermodynamic control favoring N-alkylation .

Oxidation and Reduction Reactions

The quinoline core undergoes selective redox transformations:

| Reaction Type | Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 68% | 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Reduction | NaBH₄, MeOH | RT, 2 h | 45% | Ethyl 7-fluoro-4-hydroxy-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |

Structural Impact :

-

Oxidation converts the 4-hydroxy group to a ketone, altering conjugation in the quinoline ring.

-

Reduction saturates the pyridine ring, increasing molecular flexibility.

Comparative Stability Under Thermal and Acidic Conditions

The compound demonstrates stability up to 200°C but decomposes under prolonged acidic exposure:

| Condition | Observation | Implication |

|---|---|---|

| 190°C, 2 h (neat) | No decomposition (TLC) | Suitable for high-temperature alkylation |

| HCl (conc.), 24 h, RT | Partial hydrolysis of the ester group (≈20%) | Requires controlled pH during storage |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles.

- Cross-Coupling Reactions : Utilizes organometallic reagents to form new carbon-carbon bonds.

- Oxidation and Reduction : The hydroxyl group participates in various redox reactions.

Chemistry

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate serves as a vital building block for synthesizing more complex fluorinated quinoline derivatives. Its unique structure allows for the development of novel compounds with tailored properties for specific applications.

Biology

The compound exhibits significant biological activities, making it a candidate for various biochemical studies:

- Enzyme Inhibition : Investigated for its potential to inhibit specific protein kinases, which are crucial in cancer therapy.

- Antioxidant Properties : Demonstrates protective effects against oxidative stress-related cellular damage.

Medicine

Research into the medicinal properties of this compound has focused on:

- Antibacterial and Antiviral Activities : Studies indicate potential efficacy against various pathogens.

- Anticancer Properties : Preliminary studies show that the compound can significantly reduce tumor cell viability in vivo, particularly against Ehrlich Ascites Carcinoma (EAC) cells .

Case Studies and Research Findings

- In Vivo Evaluation : A study assessed the antitumor effects of the compound on EAC cells in mice. Results indicated a complete reduction in tumor cell viability without adverse effects on liver or kidney functions post-treatment .

- Molecular Docking Studies : Simulations showed strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .

- Antioxidant Activity : The compound exhibited notable antioxidant activity in various assays, suggesting its potential to mitigate oxidative stress-related damage in cells .

Wirkmechanismus

The mechanism of action of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets are still under investigation, but its structure suggests it may act similarly to other fluorinated quinolines, which are known to inhibit bacterial DNA gyrase and topoisomerase IV .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

- 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone

- 2,3,4-trichloro-6,7-difluoroquinolone

Uniqueness

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the fluorine atom at the 7-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Biologische Aktivität

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.24 g/mol. Its unique structure features a quinoline core with fluorine, hydroxyl, and methoxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its ability to interact with biological targets, potentially modulating various cellular processes such as proliferation and apoptosis.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases. This inhibition can lead to alterations in signaling pathways that regulate cell growth and survival, making it a candidate for cancer treatment. Additionally, the compound shows potential for enzyme inhibition, which may further elucidate its role in biochemical processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, preliminary evaluations indicate that it can significantly inhibit tumor cell viability in vivo. In experiments involving Ehrlich Ascites Carcinoma (EAC) cells in mice, the compound demonstrated a complete reduction in tumor cell viability compared to control groups . The study also reported that the compound induced apoptosis and exhibited antioxidant properties, confirming its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is noted as a significant aspect of its biological activity. It has been investigated for its interactions with various molecular targets, including those involved in DNA replication and transcription processes. Similar compounds have shown efficacy against bacterial DNA gyrase and topoisomerase, suggesting that this compound may share similar inhibitory effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine, hydroxyl, methoxy groups | Protein kinase inhibitor |

| Chloroquine | No fluorine or hydroxyl groups | Antimalarial |

| Quinacrine | Different functional groups | Antiprotozoal |

| Mefloquine | Distinct substituents | Antimalarial |

This table illustrates how this compound's unique functional groups may confer specific biological activities distinct from other quinoline derivatives.

Case Studies and Research Findings

- In Vivo Evaluation : A study evaluated the antitumor effects of the compound against EAC cells. Results showed significant reductions in tumor growth and no adverse effects on liver or kidney functions post-treatment .

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .

- Antioxidant Activity : The compound demonstrated notable antioxidant activity in various assays, suggesting that it may protect against oxidative stress-related damage in cells, further supporting its therapeutic potential .

Eigenschaften

IUPAC Name |

ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJNUQDCBRIKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478620 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622369-35-1 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.